2-methylhexanoyl Chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

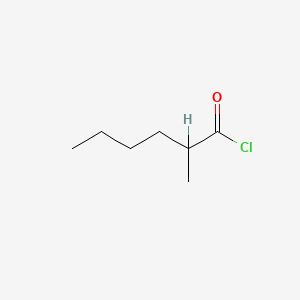

Structure

3D Structure

Properties

IUPAC Name |

2-methylhexanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO/c1-3-4-5-6(2)7(8)9/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKEBLSOTVYFYKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60392675 | |

| Record name | 2-methylhexanoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41693-47-4 | |

| Record name | 2-methylhexanoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methylhexanoyl Chloride: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylhexanoyl chloride, a chiral acyl chloride, is a versatile reagent in organic synthesis, valued for its reactivity in introducing the 2-methylhexanoyl moiety into a variety of molecular scaffolds. This guide provides a comprehensive overview of its chemical structure, properties, and synthesis. It further delves into its reactivity, with a focus on nucleophilic acyl substitution reactions, and explores its applications as a key intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Safety protocols for handling this reactive compound are also detailed to ensure its effective and safe utilization in a laboratory setting.

Molecular Structure and Properties

This compound is a derivative of hexanoic acid with a methyl group at the alpha-position and a chlorine atom replacing the hydroxyl group of the carboxylic acid. Its chemical formula is C₇H₁₃ClO.[1]

Chemical Identifiers

| Identifier | Value |

| CAS Number | 41693-47-4[1] |

| Molecular Formula | C₇H₁₃ClO[1] |

| Molecular Weight | 148.63 g/mol [1] |

| IUPAC Name | This compound[1] |

| SMILES | CCCCC(C)C(=O)Cl[1] |

| InChI Key | WKEBLSOTVYFYKY-UHFFFAOYSA-N[1] |

Physicochemical Properties

| Property | Value |

| Boiling Point | 162.9 °C at 760 mmHg |

| Density | 0.971 g/cm³ |

| Refractive Index | 1.427 |

Structural Elucidation: Spectroscopic Data

Predicted ¹H NMR Spectrum:

The proton NMR spectrum is expected to show distinct signals for the protons in different chemical environments. The proton on the chiral center (C2) would likely appear as a multiplet. The terminal methyl group (C6) would be a triplet, while the methyl group at C2 would be a doublet. The methylene protons would present as complex multiplets.

Predicted ¹³C NMR Spectrum:

The carbon NMR spectrum is a powerful tool for confirming the carbon framework. PubChem lists a ¹³C NMR spectrum for this compound, and based on general chemical shift knowledge, the carbonyl carbon is expected to be the most downfield signal.[1] The carbon of the chiral center (C2) would also be significantly downfield. The remaining aliphatic carbons would appear in the upfield region.

A visual representation of the structure of this compound is provided below.

Caption: 2D structure of this compound.

Synthesis and Mechanism

This compound is most commonly synthesized from its corresponding carboxylic acid, 2-methylhexanoic acid, through reaction with a chlorinating agent. Thionyl chloride (SOCl₂) is a widely used reagent for this transformation due to the clean nature of the reaction, where the byproducts are gaseous sulfur dioxide and hydrogen chloride.

General Reaction

The overall reaction for the synthesis of this compound is as follows:

CH₃(CH₂)₃CH(CH₃)COOH + SOCl₂ → CH₃(CH₂)₃CH(CH₃)COCl + SO₂ + HCl

Reaction Mechanism

The conversion of a carboxylic acid to an acyl chloride using thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. The key steps are:

-

Nucleophilic Attack: The oxygen of the carboxylic acid's hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride.

-

Intermediate Formation: A protonated chlorosulfite intermediate is formed.

-

Chloride Ion Attack: A chloride ion, generated in the reaction mixture, acts as a nucleophile and attacks the carbonyl carbon.

-

Leaving Group Departure: The chlorosulfite group is an excellent leaving group and departs as sulfur dioxide and a chloride ion, leading to the formation of the acyl chloride.

Caption: Synthesis workflow for this compound.

Experimental Protocol

The following is a general laboratory procedure for the synthesis of an acyl chloride from a carboxylic acid using thionyl chloride, which can be adapted for this compound.

Materials:

-

2-Methylhexanoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous solvent (e.g., dichloromethane or toluene)

-

Round-bottom flask with a reflux condenser and a gas outlet to a trap (for HCl and SO₂ fumes)

-

Magnetic stirrer and heating mantle

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methylhexanoic acid in an excess of thionyl chloride (typically 2-3 equivalents). Anhydrous solvent can be used if desired.

-

Equip the flask with a reflux condenser connected to a gas trap containing a sodium hydroxide solution to neutralize the evolved HCl and SO₂ gases.

-

Heat the reaction mixture to reflux and maintain for 1-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure. Care should be taken as thionyl chloride is corrosive and moisture-sensitive.

-

The resulting crude this compound can be purified by fractional distillation under reduced pressure.

Reactivity and Applications in Drug Development

The high reactivity of the acyl chloride functional group makes this compound a valuable intermediate in organic synthesis. The electron-withdrawing nature of the chlorine atom renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.

Nucleophilic Acyl Substitution Reactions

This compound readily undergoes nucleophilic acyl substitution with a variety of nucleophiles to form different carboxylic acid derivatives.

-

Reaction with Amines: It reacts with primary and secondary amines to form the corresponding amides. This is a crucial reaction in the synthesis of many pharmaceutical compounds, as the amide bond is a fundamental component of peptides and numerous drug molecules.

-

Reaction with Alcohols: In the presence of a base (to neutralize the HCl byproduct), it reacts with alcohols to form esters. Esterification is another important transformation in drug synthesis, often used to modify the solubility and bioavailability of a drug.

Caption: Key reactions of this compound.

Role in Pharmaceutical Synthesis

Acyl chlorides, such as this compound, are important intermediates in the synthesis of active pharmaceutical ingredients (APIs).[2] Their high reactivity allows for the efficient formation of amide and ester linkages, which are prevalent in a wide range of therapeutic agents.

While specific examples of blockbuster drugs synthesized directly from this compound are not prominently documented in publicly available literature, its precursor, (S)-2-methylhexanoic acid, has been used in the synthesis of a high-potency sweetener, indicating the utility of this chiral building block in creating complex organic molecules. The reactivity of this compound makes it a suitable candidate for the synthesis of various classes of drugs, including:

-

Antiviral agents: Many antiviral drugs are nucleoside analogs or other complex heterocyclic structures where amide or ester functionalities are incorporated.

-

Anti-inflammatory drugs: Non-steroidal anti-inflammatory drugs (NSAIDs) often contain carboxylic acid or derivative functional groups.

-

Anticancer agents: A vast number of anticancer drugs possess complex structures with multiple functional groups, where acyl chlorides can serve as key intermediates for their assembly.

The chiral nature of this compound (when synthesized from an enantiomerically pure precursor) is particularly significant in drug development, as the biological activity of a drug is often dependent on its stereochemistry.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling.

-

Hazards: It can cause severe skin burns and eye damage. It is also combustible.

-

Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Keep away from water and moisture, as it reacts violently to produce corrosive HCl gas.

-

Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

-

-

First Aid:

-

In case of skin contact, immediately flush with plenty of water for at least 15 minutes and remove contaminated clothing.

-

In case of eye contact, immediately flush with plenty of water for at least 15 minutes.

-

Seek immediate medical attention in case of significant exposure.

-

Conclusion

This compound is a valuable and reactive chemical intermediate with a well-defined structure and predictable reactivity. Its utility in organic synthesis, particularly for the formation of amide and ester bonds, makes it a relevant building block for the construction of complex molecules, including those with potential pharmaceutical applications. A thorough understanding of its properties, synthesis, and handling procedures is essential for its safe and effective use in research and development.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3458543, this compound. (URL: [Link])

Sources

2-methylhexanoyl chloride chemical properties

An In-depth Technical Guide to the Chemical Properties and Handling of 2-Methylhexanoyl Chloride

Introduction

This compound (CAS No. 41693-47-4) is a chiral acyl chloride that serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules.[1][2] As a member of the acyl chloride family, its chemistry is dominated by the highly electrophilic carbonyl carbon, making it a potent acylating agent.[3] However, this high reactivity also necessitates stringent handling and storage protocols to ensure safety and maintain chemical integrity.[4] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and safe handling of this compound, tailored for researchers and drug development professionals.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective use in synthesis and for ensuring laboratory safety. Key identifying and physical properties for this compound are summarized below.

Core Chemical Identifiers

| Property | Value | Source |

| CAS Number | 41693-47-4 | [2][5] |

| Molecular Formula | C₇H₁₃ClO | [1][2][5] |

| Molecular Weight | 148.63 g/mol | [1][2][5] |

| IUPAC Name | This compound | [1][2] |

| Synonyms | 2-Methylcaproyl chloride, Hexanoyl chloride, 2-methyl- | [1][2][5] |

| InChIKey | WKEBLSOTVYFYKY-UHFFFAOYSA-N | [1][2][6] |

Physical Properties

| Property | Value | Conditions | Source |

| Appearance | Clear, colorless liquid | Standard | [6][7] |

| Boiling Point | 162.9 °C | at 760 mmHg | [5] |

| Density | 0.971 g/cm³ | Standard | [5] |

| Refractive Index | ~1.427 - 1.432 | at 20 °C | [5][7] |

| Flash Point | 54.9 °C | Closed Cup | [5] |

Spectroscopic Data

Spectroscopic analysis is critical for confirming the identity and purity of this compound. The infrared (IR) spectrum is particularly informative due to the prominent carbonyl (C=O) stretching frequency characteristic of acyl chlorides.

-

Infrared (IR) Spectroscopy : The most significant peak in the IR spectrum of this compound is the strong carbonyl (C=O) stretch, which typically appears in the range of 1780-1815 cm⁻¹. This high frequency is a hallmark of the acyl chloride functional group. Data is available from attenuated total reflectance (ATR) FT-IR spectroscopy.[1][6]

-

Raman Spectroscopy : FT-Raman spectra are also available and can provide complementary vibrational information for structural confirmation.[1]

Caption: Molecular structure of this compound.

Synthesis and Purification

The most common and direct method for preparing acyl chlorides is the reaction of the corresponding carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.[8] Thionyl chloride is often preferred for its cost-effectiveness and because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product purification.[8]

Synthetic Protocol: Thionyl Chloride Method

This protocol describes the synthesis of this compound from 2-methylhexanoic acid.

Causality : The lone pair on the oxygen of the carboxylic acid's hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride. This is followed by the elimination of a chloride ion and subsequent loss of sulfur dioxide and a proton to form the acyl chloride. The gaseous nature of the byproducts (SO₂ and HCl) drives the reaction to completion according to Le Châtelier's principle.

-

Reaction Setup : In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with a sodium hydroxide solution to neutralize HCl and SO₂ gas).

-

Reagents : Charge the flask with 2-methylhexanoic acid. Slowly add thionyl chloride (typically 1.2 to 1.5 molar equivalents) to the acid with stirring.

-

Reaction Conditions : Heat the mixture to reflux and maintain it until the evolution of gas ceases, indicating the reaction is complete.[8]

-

Workup and Purification : Allow the reaction mixture to cool to room temperature. The excess thionyl chloride can be removed by distillation. The remaining crude this compound is then purified by fractional distillation under reduced pressure to yield the final product.[8]

Caption: General workflow for the synthesis of this compound.

Reactivity and Mechanistic Insights

The reactivity of this compound is characteristic of acyl chlorides and is dominated by nucleophilic acyl substitution.[3] The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms. Furthermore, the chloride ion is an excellent leaving group, which facilitates the substitution reaction.

Nucleophilic Acyl Substitution

The general mechanism involves two key steps:

-

Nucleophilic Attack : A nucleophile (e.g., an alcohol, amine, or water) attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate.[3]

-

Elimination of Leaving Group : The carbonyl double bond is reformed by the elimination of the chloride ion as the leaving group.[3]

This high reactivity allows this compound to readily participate in several important transformations:

-

Esterification : Reacts rapidly with alcohols, often in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct, to form esters.[3]

-

Amidation : Reacts with primary or secondary amines to form amides. Two equivalents of the amine are typically used—one as the nucleophile and the second to neutralize the HCl byproduct.

-

Hydrolysis : Reacts violently with water to hydrolyze back to the parent 2-methylhexanoic acid and produce corrosive hydrogen chloride gas.[3][9] This underscores the critical need for anhydrous (dry) reaction conditions.

Sources

- 1. This compound | C7H13ClO | CID 3458543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 97% | Fisher Scientific [fishersci.ca]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. Page loading... [guidechem.com]

- 6. spectrabase.com [spectrabase.com]

- 7. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. prepchem.com [prepchem.com]

- 9. nj.gov [nj.gov]

An In-Depth Technical Guide to 2-Methylhexanoyl Chloride (CAS 41693-47-4): Properties, Synthesis, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylhexanoyl chloride, with CAS Registry Number 41693-47-4, is a chiral acyl chloride that serves as a highly reactive and versatile intermediate in organic synthesis.[1][2] As a derivative of 2-methylhexanoic acid, it belongs to the class of acyl halides, which are noted for their high electrophilicity at the carbonyl carbon. This reactivity makes this compound a valuable building block for introducing the 2-methylhexanoyl moiety into a wide range of molecular scaffolds. Its utility is particularly pronounced in the fields of pharmaceutical development, agrochemical synthesis, and materials science, where precise molecular construction is paramount. This guide provides a comprehensive technical overview, from its fundamental physicochemical properties and spectroscopic signature to detailed protocols for its synthesis, purification, and safe handling, grounded in established chemical principles.

Section 1: Physicochemical Properties & Spectroscopic Profile

A thorough understanding of a reagent's physical and spectroscopic characteristics is fundamental to its effective use in a laboratory setting.

Key Physicochemical Data

The essential properties of this compound are summarized below, providing critical data for experimental design and safety considerations.[1][3][4]

| Property | Value | Reference(s) |

| CAS Number | 41693-47-4 | [1][2][3] |

| Molecular Formula | C₇H₁₃ClO | [3][4] |

| Molecular Weight | 148.63 g/mol | [1][4] |

| Appearance | Clear, colorless liquid | [5] |

| Density | 0.971 g/cm³ | [1][3] |

| Boiling Point | 162.9°C at 760 mmHg | [1][3] |

| Flash Point | 54.9°C | [1][3] |

| Refractive Index | 1.427 - 1.432 (@ 20°C) | [3][5] |

| InChI Key | WKEBLSOTVYFYKY-UHFFFAOYNA-N | [5][6] |

Spectroscopic Signature

Spectroscopic analysis is crucial for confirming the identity and purity of this compound after synthesis or before use.

-

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is an intense, sharp absorption band characteristic of the acyl chloride C=O stretch, typically appearing at a high wavenumber around 1800-1810 cm⁻¹ .[4] This high frequency, compared to a carboxylic acid or ester, is due to the strong inductive electron-withdrawing effect of the chlorine atom, which shortens and strengthens the carbonyl bond.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton spectrum would show a multiplet for the single proton at the chiral center (C2), significantly downfield due to the adjacent carbonyl group. The terminal methyl group (C6) would appear as a triplet, while the methyl group at C2 would be a doublet. The remaining methylene protons along the butyl chain would present as complex multiplets in the aliphatic region.

-

¹³C NMR: The carbonyl carbon is the most deshielded, appearing far downfield (typically >170 ppm ).[4] The chiral C2 carbon would also be significantly deshielded. The remaining aliphatic carbons would appear in the upfield region of the spectrum.

-

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes). Fragmentation would likely involve the loss of the chlorine radical and subsequent cleavage of the alkyl chain.

Section 2: Synthesis and Purification

The preparation of acyl chlorides is a cornerstone transformation in organic synthesis. The most reliable method for synthesizing this compound is through the reaction of its parent carboxylic acid with a suitable chlorinating agent.

Synthesis Pathway and Mechanism

This compound is most commonly prepared by treating 2-methylhexanoic acid (CAS 4536-23-6) with thionyl chloride (SOCl₂).[7][8] This reagent is often preferred in a laboratory setting because the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed from the reaction mixture, simplifying the purification process.[9]

The reaction proceeds via a nucleophilic acyl substitution mechanism where the carboxylic acid oxygen attacks the sulfur atom of thionyl chloride. Subsequent collapse of the tetrahedral intermediate, loss of HCl, and an internal (Sₙi) or external attack by the chloride ion yields the final acyl chloride product.

Caption: Synthesis of this compound via thionyl chloride.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established procedures for the synthesis of similar acyl chlorides.[7] All operations must be conducted in a well-ventilated chemical fume hood.

-

Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap (e.g., a bubbler containing sodium hydroxide solution) to neutralize the evolved HCl and SO₂ gases. Ensure all glassware is oven-dried and assembled under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the reagent and product.

-

Reagent Charging: Charge the flask with 2-methylhexanoic acid (1.0 eq). To this, slowly add thionyl chloride (1.2 - 1.5 eq) via an addition funnel at room temperature. A few drops of anhydrous N,N-dimethylformamide (DMF) can be added as a catalyst.

-

Reaction: The mixture is gently heated to reflux (the boiling point of thionyl chloride is 76°C) and stirred. The reaction progress can be monitored by the cessation of gas evolution. The reaction is typically complete within 1-3 hours.

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride can be removed by distillation at atmospheric pressure or, more conveniently, by rotary evaporation.[9] To ensure complete removal, a high-boiling inert solvent like toluene can be added and co-evaporated under reduced pressure.[9]

Purification Protocol

The crude this compound is best purified by fractional distillation under reduced pressure.[9] This technique is essential to separate the product from any non-volatile starting material and colored impurities.

-

Apparatus Setup: Assemble a dry vacuum distillation apparatus. It is critical that all joints are well-sealed to maintain a stable vacuum.

-

Distillation: Heat the crude product in the distillation flask using a heating mantle or oil bath. Discard a small forerun, which may contain residual volatile impurities.

-

Collection: Collect the main fraction boiling at its characteristic temperature at the recorded pressure. The purified this compound should be a clear, colorless liquid.

-

Storage: The purified product should be stored in a tightly sealed container under an inert atmosphere (e.g., argon) and protected from moisture to prevent degradation.[10]

Caption: Workflow for the purification of this compound.

Section 3: Chemical Reactivity and Mechanistic Considerations

The synthetic utility of this compound stems from its high reactivity in nucleophilic acyl substitution reactions.[8] The carbonyl carbon is highly electrophilic, and the chloride ion is an excellent leaving group, facilitating attack by a wide range of nucleophiles.

Caption: General mechanism of nucleophilic acyl substitution.

-

Hydrolysis: Reacts rapidly, often violently, with water to form the parent 2-methylhexanoic acid and HCl gas.[10] This reactivity underscores the need for anhydrous handling conditions.

-

Esterification: Reacts with alcohols in the presence of a non-nucleophilic base (like pyridine or triethylamine, which scavenges the HCl byproduct) to form esters. This is often faster and higher-yielding than Fischer esterification.

-

Amidation: Reacts readily with primary or secondary amines to form amides. Typically, two equivalents of the amine are used: one as the nucleophile and the second to neutralize the HCl byproduct.

-

Friedel-Crafts Acylation: Can be used to acylate aromatic rings in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form aryl ketones.

Section 4: Applications in Research & Development

This compound is not typically an end-product but a crucial intermediate for building more complex molecules.

-

Pharmaceutical Synthesis: The incorporation of chlorine is a well-established strategy in drug design, with over 250 FDA-approved chloro-containing drugs on the market.[11] While this compound itself does not contain a stable chlorine atom in the final structure, it serves as an activated synthon. It allows for the efficient coupling of the lipophilic 2-methylhexanoyl group onto a core scaffold of a potential active pharmaceutical ingredient (API).[12] This modification can significantly alter a drug candidate's properties, such as its solubility, metabolic stability, and ability to cross cell membranes, which are critical parameters in drug development.

-

Agrochemicals and Materials Science: In analogy with structurally similar compounds like 2-ethylhexanoyl chloride, this reagent is a potential precursor for synthesizing pesticides, herbicides, and specialty polymers.[8][12] In materials science, it can be used to synthesize organic peroxides, which function as initiators in polymerization reactions.[12]

Section 5: Safety, Handling, and Storage

Due to its high reactivity and hazardous nature, strict safety protocols must be followed when working with this compound.

GHS Hazard Classification

The compound is classified with significant hazards that demand careful management.[4][6]

| Pictogram | GHS Code | Hazard Statement |

| 🔥 | H226 | Flammable liquid and vapor. |

| corrosive | H314 | Causes severe skin burns and eye damage. |

Safe Handling Protocols

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of its corrosive vapors.[10] A safety shower and eyewash station must be readily accessible.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile or neoprene), a flame-retardant lab coat, and chemical splash goggles with a face shield.[13]

-

Procedural Precautions: Handle under an inert atmosphere (nitrogen or argon).[10] Use only spark-proof tools and take precautionary measures against static discharge. Never add water to the compound; if quenching is necessary, slowly add the acyl chloride to a suitable quenching agent (e.g., a cold solution of sodium bicarbonate or an alcohol).

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable and corrosive materials.[10][13] The container should be protected from moisture and stored under an inert gas.[10] It is incompatible with water, strong oxidizing agents, strong bases, and alcohols.[10]

-

Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations. This typically involves transferring to a licensed chemical waste disposal company.

Conclusion

This compound is a potent synthetic tool whose value is defined by its controlled reactivity. Its ability to efficiently deliver the 2-methylhexanoyl functional group makes it a key intermediate for chemists in discovery-driven fields. While its hazardous properties demand respect and meticulous handling, a solid understanding of its chemical behavior, as outlined in this guide, allows researchers to safely and effectively leverage its synthetic potential in the creation of novel and complex molecules.

References

-

Chemsrc. (2025). This compound | CAS#:41693-47-4. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-methyl-2-ethyl-hexanoyl chloride. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Ethylhexanoyl Chloride in Modern Chemical Synthesis. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2-Ethylhexanoyl Chloride in Advanced Chemical Manufacturing. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Methyl-hexanoyl chloride. Retrieved from [Link]

-

Krishna Solvechem Ltd. (n.d.). 2 Ethyl Hexanoyl Chloride MSDS. Retrieved from [Link]

-

Pathan, A. A., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | CAS#:41693-47-4 | Chemsrc [chemsrc.com]

- 4. This compound | C7H13ClO | CID 3458543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. This compound, 97% | Fisher Scientific [fishersci.ca]

- 7. prepchem.com [prepchem.com]

- 8. nbinno.com [nbinno.com]

- 9. benchchem.com [benchchem.com]

- 10. fishersci.com [fishersci.com]

- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to 2-Methylhexanoyl Chloride: Properties, Synthesis, and Applications in Advanced Research

This guide provides a comprehensive technical overview of 2-methylhexanoyl chloride, a key reagent in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical identity, detailed synthesis and purification protocols, reactivity profile, and applications, with a focus on providing practical, field-proven insights.

Core Chemical Identity and Properties

This compound is a chiral acyl chloride that serves as a versatile building block in the synthesis of more complex molecules. Its reactivity is primarily dictated by the electrophilic carbonyl carbon, making it an excellent acylating agent.

IUPAC Name, Synonyms, and Identifiers

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, reaction setup, and purification.

| Property | Value | Source |

| Appearance | Clear, colorless liquid | Thermo Fisher Scientific |

| Boiling Point | 162.9 °C at 760 mmHg | Guidechem |

| Density | 0.971 g/cm³ | Guidechem |

| Refractive Index | 1.427 | Guidechem |

| Flash Point | 54.9 °C | Guidechem |

| Sensitivity | Moisture sensitive | Fisher Scientific |

Synthesis and Purification: A Validated Protocol

The most common and reliable method for the preparation of this compound is the reaction of 2-methylhexanoic acid with thionyl chloride (SOCl₂). This method is advantageous as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture.

Synthesis Workflow

The conversion of 2-methylhexanoic acid to its corresponding acyl chloride is a straightforward process, yet requires careful attention to anhydrous conditions to prevent hydrolysis of the product.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

2-Methylhexanoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene (optional, for azeotropic removal)

-

Dry glassware (oven-dried and cooled under an inert atmosphere)

Procedure:

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser. The top of the condenser should be fitted with a drying tube containing a suitable desiccant (e.g., calcium chloride) or connected to a nitrogen/argon line to maintain an anhydrous atmosphere.

-

Charging the Flask: Charge the flask with 2-methylhexanoic acid (1.0 equivalent).

-

Addition of Thionyl Chloride: Slowly add thionyl chloride (1.5 - 2.0 equivalents) to the flask at room temperature with stirring. The reaction is typically exothermic, and gas evolution (SO₂ and HCl) will be observed.

-

Reaction: Heat the reaction mixture to reflux (oil bath temperature of approximately 80-90 °C) and maintain for 2-3 hours, or until the gas evolution ceases. The progress of the reaction can be monitored by the disappearance of the carboxylic acid starting material (e.g., by IR spectroscopy, looking for the disappearance of the broad O-H stretch).

-

Work-up:

-

Removal of Excess Thionyl Chloride: Cool the reaction mixture to room temperature. Excess thionyl chloride (boiling point: 76 °C) can be removed by simple distillation. To ensure complete removal, anhydrous toluene can be added to the crude product, and the mixture can be concentrated on a rotary evaporator. This process can be repeated 2-3 times to azeotropically remove the last traces of thionyl chloride.

-

Purification: The crude this compound is then purified by fractional distillation under reduced pressure. This is crucial for obtaining a high-purity product, as the boiling point at atmospheric pressure is high, and decomposition may occur. The expected boiling point is in the range of 94-96 °C at 27 mmHg.

-

Spectroscopic Characterization

Proper characterization of the synthesized this compound is essential to confirm its identity and purity. The following are the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (CDCl₃, 400 MHz):

-

δ ~2.90 (m, 1H): The methine proton at the C2 position, adjacent to the carbonyl group. It is expected to be a multiplet due to coupling with the methyl group at C2 and the methylene group at C3.

-

δ ~1.70 - 1.50 (m, 2H): The methylene protons at the C3 position.

-

δ ~1.40 - 1.20 (m, 4H): The methylene protons at the C4 and C5 positions.

-

δ ~1.25 (d, 3H): The methyl protons at the C2 position, coupled to the C2 methine proton.

-

δ ~0.90 (t, 3H): The terminal methyl protons at the C6 position.

Predicted ¹³C NMR (CDCl₃, 100 MHz):

-

δ ~175 ppm: The carbonyl carbon (C1).

-

δ ~55 ppm: The methine carbon at C2.

-

δ ~35 ppm: The methylene carbon at C3.

-

δ ~28 ppm: The methylene carbon at C4.

-

δ ~22 ppm: The methylene carbon at C5.

-

δ ~18 ppm: The methyl carbon at C2.

-

δ ~14 ppm: The terminal methyl carbon at C6.

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns for an acyl chloride.

-

Molecular Ion (M⁺): m/z = 148 and 150 in an approximate 3:1 ratio, characteristic of the presence of one chlorine atom (³⁵Cl and ³⁷Cl isotopes).

-

Key Fragmentation Pathways:

-

Loss of Cl radical: A prominent peak at m/z = 113, corresponding to the [M-Cl]⁺ acylium ion. This is often a very stable and abundant fragment.

-

Alpha-cleavage: Cleavage of the C-C bonds adjacent to the carbonyl group. Loss of the butyl radical would result in a fragment at m/z = 91.

-

McLafferty Rearrangement: If sterically feasible, this could lead to the loss of propene (C₃H₆) from the molecular ion.

-

Reactivity and Applications in Drug Development

This compound is a highly reactive intermediate used in a variety of chemical transformations. Its primary utility lies in its ability to introduce the 2-methylhexanoyl moiety into a molecule.

General Reactivity

As a typical acyl chloride, it readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, including:

-

Alcohols: to form esters.

-

Amines: to form amides.

-

Water: to hydrolyze back to 2-methylhexanoic acid (hence the need for anhydrous conditions).

-

Carboxylates: to form anhydrides.

Friedel-Crafts Acylation

This compound can be used in Friedel-Crafts acylation reactions to introduce the 2-methylhexanoyl group onto an aromatic ring.[3][4] This reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃). The reaction proceeds via the formation of a resonance-stabilized acylium ion, which then acts as the electrophile in an electrophilic aromatic substitution.

Caption: Generalized Friedel-Crafts acylation using this compound.

Application in the Synthesis of Bioactive Molecules

A notable application of this compound is in the synthesis of complex, biologically active molecules. For instance, the chiral version, (S)-2-methylhexanoyl chloride, is a key intermediate in the synthesis of the high-potency sweetener, NC-00637.[1][5] In this synthesis, it is used to acylate a protected L-glutamic acid derivative, demonstrating its utility in the construction of molecules with specific stereochemistry.[5]

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling.

-

Hazards: It is flammable and causes severe skin burns and eye damage. It is also harmful if swallowed or inhaled.[2]

-

Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from moisture.

Conclusion

This compound is a valuable and reactive building block in organic synthesis. Its utility in creating C-C and C-heteroatom bonds makes it a frequently employed reagent in the development of new pharmaceuticals and other fine chemicals. A thorough understanding of its properties, a reliable synthetic protocol, and strict adherence to safety precautions are paramount for its successful and safe use in a research and development setting.

References

-

Ager, D., Babler, S., et al. (2003). The Synthesis of the High-Potency Sweetener, NC-00637. Part 1: The Synthesis of (S)-2-Methylhexanoic Acid. Organic Process Research & Development. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

Sources

- 1. The Synthesis of the High-Potency Sweetener, NC-00637. Part 1: The Synthesis of (S)-2-Methylhexanoic Acid | Semantic Scholar [semanticscholar.org]

- 2. This compound | C7H13ClO | CID 3458543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Friedel–Crafts Acylation [sigmaaldrich.com]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of 2-Methylhexanoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-methylhexanoyl chloride (C₇H₁₃ClO). As a key reactive intermediate in organic synthesis, a thorough understanding of its characteristics is paramount for its effective and safe utilization in research and development, particularly within the pharmaceutical and fine chemical industries. This document collates essential data, including physicochemical constants, spectroscopic profiles, and reactivity information. Furthermore, it outlines detailed experimental protocols for the determination of these properties, offering field-proven insights into the rationale behind methodological choices. This guide is intended to be a vital resource for chemists and material scientists, facilitating reaction optimization, process scale-up, and ensuring laboratory safety.

Introduction: The Role and Importance of this compound

This compound is a chiral acyl chloride that serves as a valuable building block in the synthesis of a variety of organic molecules. Its utility stems from the highly reactive acyl chloride functional group, which readily participates in nucleophilic acyl substitution reactions. This reactivity allows for the facile introduction of the 2-methylhexanoyl moiety into a diverse range of substrates, enabling the construction of complex molecular architectures. The branched alkyl chain imparts specific steric and electronic properties to the target molecules, which can be crucial for modulating biological activity or material characteristics.

A comprehensive understanding of the physical properties of this compound is not merely academic; it is a prerequisite for its practical application. Knowledge of its boiling point, density, and solubility dictates the selection of appropriate reaction conditions, purification techniques, and storage protocols. Spectroscopic data is indispensable for its unambiguous identification and for monitoring reaction progress. This guide aims to provide a holistic and in-depth perspective on these critical parameters.

Physicochemical Properties

The physical state and fundamental constants of this compound are summarized in the table below. These properties are crucial for handling, reaction setup, and purification.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₃ClO | [1][2][3] |

| Molecular Weight | 148.63 g/mol | [1][2][3] |

| CAS Number | 41693-47-4 | [1][2][3] |

| Appearance | Clear, colorless liquid | [4] |

| Boiling Point | 162.9 °C at 760 mmHg | [1] |

| Density | 0.971 g/cm³ | [1] |

| Refractive Index (n_D^20) | 1.427 | [1] |

| Flash Point | 54.9 °C | [1] |

Rationale for Experimental Determination:

The accurate determination of these fundamental properties is the bedrock of reproducible and scalable chemistry.

-

Boiling Point: Essential for purification by distillation. The relatively high boiling point of this compound suggests that vacuum distillation may be preferable to prevent thermal decomposition, a common side reaction for acyl chlorides at elevated temperatures.

-

Density: Critical for calculating molar equivalents without the need for weighing, especially for liquid reagents in large-scale synthesis. It is also a key parameter in fluid dynamics calculations for process engineering.

-

Refractive Index: A rapid and non-destructive method for assessing the purity of the liquid. Any deviation from the established value can indicate the presence of starting materials, byproducts, or decomposition products.

Solubility Profile

The solubility of this compound is dictated by its molecular structure, which features a polar acyl chloride head and a nonpolar hexyl tail. This amphiphilic character influences its miscibility with a range of organic solvents.

Based on the "like dissolves like" principle, this compound is predicted to exhibit the following solubility characteristics:

-

High Solubility: In nonpolar aprotic solvents such as hexane, toluene, and diethyl ether. The nonpolar alkyl chain interacts favorably with these solvents.

-

Good Solubility: In polar aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate. The polarity of the acyl chloride group allows for dipole-dipole interactions with these solvents.

-

Reactive/Insoluble: Acyl chlorides react vigorously with protic solvents such as water, alcohols, and primary or secondary amines.[5] This is not a true dissolution but a chemical transformation. The reaction with water leads to the formation of 2-methylhexanoic acid and hydrochloric acid.[5] Therefore, all handling and reactions involving this compound must be conducted under anhydrous (moisture-free) conditions to prevent hydrolysis.

Experimental Validation of Solubility:

A systematic approach is necessary to obtain precise quantitative solubility data. This involves preparing saturated solutions of this compound in various solvents at a controlled temperature and then determining the concentration of the dissolved solute.

Spectroscopic Characterization

Spectroscopic analysis is essential for the unequivocal identification and purity assessment of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of an acyl chloride is characterized by a strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration. For this compound, this peak is expected in the region of 1780-1815 cm⁻¹ . The high frequency of this absorption compared to other carbonyl compounds (e.g., ketones, esters) is a hallmark of the acyl chloride functional group, attributable to the electron-withdrawing effect of the chlorine atom.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the hydrogen environments in the molecule. For this compound, the following approximate chemical shifts (δ) are predicted:

-

~2.5-3.0 ppm: A multiplet corresponding to the single proton at the chiral center (C2), deshielded by the adjacent carbonyl group.

-

~1.2-1.8 ppm: A series of overlapping multiplets corresponding to the methylene protons of the butyl chain (C3, C4, C5).

-

~1.1-1.3 ppm: A doublet corresponding to the methyl protons at C2.

-

~0.9 ppm: A triplet corresponding to the terminal methyl protons of the hexyl chain (C6).

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the carbon skeleton. Key predicted chemical shifts include:

-

~170-175 ppm: The carbonyl carbon, which is significantly deshielded.

-

~40-50 ppm: The chiral carbon (C2).

-

~10-40 ppm: The carbons of the alkyl chain.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show characteristic fragmentation patterns. The molecular ion peak (M⁺) at m/z 148 (for ³⁵Cl) and 150 (for ³⁷Cl) in an approximate 3:1 ratio may be observed, though it is often weak for acyl chlorides.[7]

The most prominent fragmentation pathways are anticipated to be:

-

Loss of a chlorine radical (•Cl): This would result in the formation of a stable acylium ion at m/z 113. This is often the base peak in the mass spectrum of acyl chlorides.[7]

-

Alpha-cleavage: Cleavage of the C-C bonds adjacent to the carbonyl group can also occur.

Synthesis and Reactivity

Synthesis of this compound

This compound is typically synthesized from its corresponding carboxylic acid, 2-methylhexanoic acid, using a chlorinating agent. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[8][9][10] The reaction proceeds via a nucleophilic acyl substitution mechanism.

Conceptual Workflow for Synthesis:

Sources

- 1. guidechem.com [guidechem.com]

- 2. This compound, 97% | Fisher Scientific [fishersci.ca]

- 3. This compound | C7H13ClO | CID 3458543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. prepchem.com [prepchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. chemistrystudent.com [chemistrystudent.com]

Navigating the Reactive Landscape: A Technical Guide to the Safe Handling of 2-Methylhexanoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Inherent Reactivity of 2-Methylhexanoyl Chloride

This compound (C₇H₁₃ClO) is a valuable acylating agent in organic synthesis, frequently employed in the intricate pathways of pharmaceutical and chemical development.[1][2] However, its utility is intrinsically linked to its high reactivity, which necessitates a comprehensive and nuanced understanding of its potential hazards. As with other acyl chlorides, its core chemical personality is defined by a highly electrophilic carbonyl carbon, making it susceptible to rapid reaction with nucleophiles.[3] This reactivity is most pronounced with water, including atmospheric moisture, leading to a vigorous, exothermic hydrolysis that generates corrosive hydrochloric acid (HCl) gas and 2-methylhexanoic acid.[3] It is this fundamental reactivity that dictates the stringent safety protocols required for its handling. This guide provides an in-depth, experience-driven framework for the safe management of this compound, moving beyond mere procedural lists to explain the scientific rationale behind each precaution.

The Foundation of Safety: Hazard Recognition and Risk Assessment

A proactive safety culture begins with a thorough understanding of the specific dangers a chemical presents. For this compound, the hazards are multifaceted, as outlined by the Globally Harmonized System (GHS).[1]

Primary Hazards

-

Corrosivity: this compound is classified as a substance that causes severe skin burns and eye damage.[1] Upon contact, it rapidly hydrolyzes with the moisture present on skin or in the eyes, producing hydrochloric acid which leads to immediate and severe chemical burns.[4] The delayed onset of pain can sometimes give a false sense of security, making immediate and thorough decontamination critical.

-

Flammability: The compound is a flammable liquid and vapor.[1] Its vapors are heavier than air and can travel a considerable distance to an ignition source, leading to a flashback.[5][6] Therefore, strict control of ignition sources is paramount.

-

Respiratory Irritation: Inhalation of vapors or mists can cause severe irritation and chemical burns to the respiratory tract.[5][7] The liberated HCl gas upon contact with the moist mucous membranes of the respiratory system is a primary contributor to this hazard.[4]

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₇H₁₃ClO | [1][8] |

| Molecular Weight | 148.63 g/mol | [1] |

| GHS Classification | Flammable Liquid (Category 3), Skin Corrosion/Irritation (Category 1B), Serious Eye Damage (Category 1) | [1][9] |

| Appearance | Clear, colorless liquid | [8] |

The Hierarchy of Controls: A Multi-Layered Defense Strategy

Effective safety is not reliant on a single measure but a multi-layered approach. The hierarchy of controls, a foundational concept in industrial hygiene, provides a framework for implementing the most effective safety measures.

-

Elimination/Substitution: While not always feasible in research and development, the first consideration should always be whether a less hazardous alternative can be used.

-

Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard. For this compound, engineering controls are the most critical layer of defense.

-

Chemical Fume Hood: All handling of this compound must be conducted in a properly functioning chemical fume hood.[4][10] This is non-negotiable. The fume hood contains vapors and provides a physical barrier.

-

Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of flammable or corrosive vapors in the event of an accidental release.[11][12]

-

Emergency Eyewash and Safety Shower: These must be located within a 10-second travel distance from the workstation and be unobstructed.[11][13] Regular testing of this equipment is essential.

-

-

Administrative Controls: These are work practices and procedures that reduce the risk of exposure.

-

Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all procedures involving this compound.

-

Training: All personnel must be thoroughly trained on the hazards, handling procedures, and emergency response for this chemical before they are permitted to work with it.[4][13]

-

Restricted Access: Designate specific areas for the storage and use of this compound and restrict access to authorized personnel.

-

-

Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with engineering and administrative controls. It does not eliminate the hazard, but it provides a crucial barrier between the user and the chemical.

Personal Protective Equipment (PPE) Protocol

| Body Part | Required PPE | Rationale and Specifications |

| Eyes and Face | Chemical splash goggles and a face shield | Goggles provide a seal around the eyes to protect against splashes and vapors. A face shield offers an additional layer of protection for the entire face.[10][14] |

| Hands | Chemical-resistant gloves (double-gloving recommended) | Nitrile or neoprene gloves are generally recommended, but always consult the glove manufacturer's compatibility chart for the specific glove and chemical.[14] Double-gloving provides additional protection in case the outer glove is compromised. |

| Body | Flame-resistant lab coat | A lab coat made of flame-resistant material provides protection against splashes and in the event of a fire.[10] |

| Respiratory | A respirator may be necessary for certain procedures or in the event of a spill. | If engineering controls are insufficient to maintain exposure below acceptable limits, a respirator program must be implemented in accordance with OSHA standards.[7][14] |

Experimental Protocols: Safe Handling in Practice

Receiving and Transporting

-

Upon receipt, visually inspect the container for any signs of damage or leaks.

-

Transport the chemical in a secondary, shatter-proof container.

-

Move directly to the designated storage area.

Storage

-

Store in a cool, dry, well-ventilated area away from heat and ignition sources.[4][15]

-

Keep containers tightly closed to prevent moisture from entering.[4]

-

Store in a designated corrosives cabinet.[5]

-

Incompatible Materials: Segregate from water, alcohols, strong bases, and strong oxidizing agents.[5][16] Reaction with these materials can be violent.

Dispensing and Use

-

Don all required PPE before entering the designated work area.

-

Work exclusively within a certified chemical fume hood.

-

Ground/bond the container and receiving equipment to prevent static discharge, which can ignite flammable vapors.[5][17]

-

When transferring, do so slowly to minimize splashing.

-

Keep the container sealed when not in use.

Emergency Procedures: Preparing for the Unexpected

Preparation is key to mitigating the consequences of an incident.[18]

Spill Response Workflow

Caption: Workflow for responding to a this compound spill.

-

Minor Spill (in a fume hood):

-

Contain the spill with an inert absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels.

-

Carefully collect the absorbed material into a sealed container for hazardous waste disposal.[19]

-

Decontaminate the area with a suitable solution (e.g., sodium bicarbonate solution for acid neutralization), followed by soap and water.

-

-

Major Spill (outside a fume hood):

-

Evacuate the laboratory immediately and alert others.[19]

-

If the spill is flammable, turn off all ignition sources if it is safe to do so.[19]

-

Close the laboratory doors to contain the vapors.

-

Call emergency personnel. Do not attempt to clean up a major spill unless you are trained and equipped to do so.

-

First Aid Measures

Immediate and decisive action is crucial in the event of an exposure.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][19] Seek immediate medical attention.

-

Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[5][19] Seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5]

Disposal: Responsible End-of-Life Management

All waste containing this compound or its reaction byproducts must be treated as hazardous waste.

-

Collect all waste in a properly labeled, sealed container.

-

Follow all local, state, and federal regulations for hazardous waste disposal.[20]

-

Never pour this compound down the drain.[20]

Conclusion: A Commitment to a Culture of Safety

The safe handling of this compound is not merely a matter of following rules; it is about cultivating a deep-seated culture of safety. This requires a thorough understanding of the chemical's properties, a commitment to the hierarchy of controls, and rigorous preparation for potential emergencies. By internalizing the principles outlined in this guide, researchers, scientists, and drug development professionals can confidently and safely harness the synthetic utility of this valuable compound, ensuring both personal safety and the integrity of their work.

References

-

American Chemical Society. (n.d.). Chemical Safety. Retrieved from [Link]

-

Sciencemadness Wiki. (2025, August 3). Acyl chloride. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025, September 12). SAFETY DATA SHEET - 2-Ethylhexanoyl chloride. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

American Chemical Society. (n.d.). Guidelines for Chemical Laboratory Safety in Academic Institutions. Retrieved from [Link]

-

Occupational Safety and Health Administration. (n.d.). Toxic, Irritative, and Corrosive Gases and Liquids. Retrieved from [Link]

-

American Chemical Society. (n.d.). Safety Guides & Tipsheets. Retrieved from [Link]

-

American Chemical Society. (2017, March 6). Safety in Academic Chemistry Laboratories. Retrieved from [Link]

-

American Chemical Society. (2016, November 21). ACS publishes Guidelines for Secondary School Laboratory Safety. Retrieved from [Link]

-

OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances. Retrieved from [Link]

-

(n.d.). A Guide to Working with Corrosive Substances. Retrieved from [Link]

-

ACTenviro. (2024, July 19). How To Effectively Handle and Manage Corrosive Chemicals. Retrieved from [Link]

-

Lion Technology. (2019, January 21). How DOT and OSHA Regulate Corrosive Materials. Retrieved from [Link]

-

Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]

-

INCHEM. (n.d.). ICSC 0210 - ACETYL CHLORIDE. Retrieved from [Link]

-

CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

-

KSCL (KRISHNA). (n.d.). 2 Ethyl Hexanoyl Chloride MSDS. Retrieved from [Link]

-

Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Retrieved from [Link]

-

EHSO Manual 2025-2026. (2025, January 14). Spill Control/Emergency Response. Retrieved from [Link]

-

Storemasta Blog. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

-

(n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

-

Loba Chemie. (n.d.). HEXANOYL CHLORIDE. Retrieved from [Link]

-

Walchem. (2024, April 19). Chemical Compatibility Chart. Retrieved from [Link]

Sources

- 1. This compound | C7H13ClO | CID 3458543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. parchem.com [parchem.com]

- 3. Acyl chloride - Sciencemadness Wiki [sciencemadness.org]

- 4. nbinno.com [nbinno.com]

- 5. fishersci.com [fishersci.com]

- 6. ICSC 0210 - ACETYL CHLORIDE [inchem.org]

- 7. fishersci.com [fishersci.com]

- 8. H32829.03 [thermofisher.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. benchchem.com [benchchem.com]

- 11. Semiconductors - Toxic, Irritative, and Corrosive Gases and Liquids | Occupational Safety and Health Administration [osha.gov]

- 12. acs.org [acs.org]

- 13. safetyresourcesblog.com [safetyresourcesblog.com]

- 14. oshatrainingschool.com [oshatrainingschool.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. chemos.de [chemos.de]

- 18. acs.org [acs.org]

- 19. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]

- 20. actenviro.com [actenviro.com]

A Technical Guide to the Reactivity of 2-Methylhexanoyl Chloride with Water and Alcohols

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 2-methylhexanoyl chloride with water and alcohols. As a branched-chain acyl chloride, its reactions are governed by the principles of nucleophilic acyl substitution, yet influenced by the steric hindrance imparted by the 2-methyl group. This document will delve into the mechanistic pathways of hydrolysis and esterification, explore the kinetic and thermodynamic considerations, and provide field-proven insights for conducting these reactions in a laboratory setting. A detailed experimental protocol for a representative esterification reaction is included, alongside critical safety and handling procedures.

Introduction to this compound

This compound (C₇H₁₃ClO) is a carboxylic acid derivative possessing a reactive acyl chloride functional group.[1][2] Its structure, featuring a chiral center at the second carbon, and the steric bulk of the methyl group adjacent to the carbonyl carbon, are key determinants of its reactivity profile. Acyl chlorides are among the most reactive carboxylic acid derivatives, serving as versatile intermediates in organic synthesis, including in the pharmaceutical industry for the construction of complex molecules.[3][4] Understanding the reactivity of this compound with common nucleophiles like water and alcohols is fundamental to its effective utilization in synthetic applications.

Reactivity with Water: Hydrolysis

The reaction of this compound with water is a vigorous, exothermic process that results in its hydrolysis to 2-methylhexanoic acid and hydrogen chloride.[1][5][6] This reaction is typically rapid and can be violent if not controlled.[7][8]

Mechanism of Hydrolysis

The hydrolysis of acyl chlorides proceeds via a nucleophilic addition-elimination mechanism.[5][6][9][10]

-

Nucleophilic Attack: The oxygen atom of a water molecule, with its lone pair of electrons, acts as a nucleophile and attacks the electrophilic carbonyl carbon of this compound.[5][10] This leads to the formation of a tetrahedral intermediate.[3]

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and the chloride ion, being a good leaving group, is expelled.[5][10]

-

Deprotonation: The resulting protonated carboxylic acid is then deprotonated by a water molecule or the previously expelled chloride ion to yield 2-methylhexanoic acid and hydrochloric acid.[5]

Caption: Hydrolysis of this compound.

Factors Influencing Hydrolysis

-

Steric Hindrance: The 2-methyl group in this compound introduces steric hindrance around the carbonyl carbon.[11][12][13] This can slightly decrease the rate of nucleophilic attack compared to a linear acyl chloride like hexanoyl chloride.

-

Solvent: The kinetics of acyl chloride hydrolysis can be influenced by the solvent system.[14][15][16] While the reaction is rapid in pure water, using a less polar, aprotic solvent can help to moderate the reaction rate.

-

Temperature: The reaction is highly exothermic, and controlling the temperature is crucial to prevent a runaway reaction.[5][17]

Reactivity with Alcohols: Esterification

The reaction of this compound with alcohols is a highly efficient method for the synthesis of 2-methylhexanoate esters.[1][7][17][18] This reaction is also vigorous and produces hydrogen chloride as a byproduct.[7][17][19]

Mechanism of Esterification

The mechanism of esterification with alcohols is analogous to hydrolysis, following a nucleophilic addition-elimination pathway.[9][17][19]

-

Nucleophilic Attack: The oxygen atom of the alcohol attacks the carbonyl carbon of the this compound.[17][19]

-

Formation of Tetrahedral Intermediate: A tetrahedral intermediate is formed.

-

Elimination of Chloride: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion.[17][19]

-

Deprotonation: The protonated ester is deprotonated, typically by a non-nucleophilic base added to the reaction mixture, to yield the final ester product.[17]

Caption: Esterification of this compound.

Causality Behind Experimental Choices

-

Use of a Base: The hydrogen chloride generated during the reaction is acidic and can lead to side reactions. Therefore, a non-nucleophilic base such as pyridine or triethylamine is commonly added to neutralize the HCl as it is formed.[4][20] This drives the reaction to completion.

-

Solvent Selection: Anhydrous, aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or diethyl ether are typically used to prevent the unwanted hydrolysis of the acyl chloride.[20]

-

Reaction Temperature: The reaction is often carried out at low temperatures (e.g., 0 °C) to control the exothermic nature of the reaction and to minimize side reactions.[20]

-

Alcohol Reactivity: The rate of esterification is influenced by the structure of the alcohol. Primary alcohols react more rapidly than secondary alcohols, which are in turn more reactive than tertiary alcohols.[21][22][23] This is primarily due to increased steric hindrance around the hydroxyl group in more substituted alcohols, which impedes the nucleophilic attack on the carbonyl carbon of this compound.[22][23]

| Alcohol Type | Relative Reactivity with this compound | Rationale |

| Primary (e.g., Ethanol) | High | Less steric hindrance allows for easier nucleophilic attack.[22][23] |

| Secondary (e.g., Isopropanol) | Moderate | Increased steric hindrance slows the rate of reaction.[22][23] |

| Tertiary (e.g., tert-Butanol) | Low | Significant steric hindrance makes nucleophilic attack very difficult.[22][23] |

Experimental Protocol: Synthesis of Ethyl 2-Methylhexanoate

This protocol provides a self-validating system for the synthesis of an ester from this compound.

Materials and Equipment

-

This compound

-

Anhydrous Ethanol

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Triethylamine (TEA)

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Ice bath

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, distillation apparatus or flash chromatography system)

Step-by-Step Methodology

Caption: Experimental workflow for ester synthesis.

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Nucleophile Preparation: In a separate flask, prepare a solution of anhydrous ethanol (1.1 eq) and anhydrous triethylamine (1.2 eq) in anhydrous DCM.

-

Addition: Add the ethanol/triethylamine solution dropwise to the stirred this compound solution at 0 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with dilute aqueous HCl, saturated aqueous sodium bicarbonate, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude ester by vacuum distillation or flash column chromatography.

Safety and Handling

Acyl chlorides, including this compound, are corrosive and moisture-sensitive.[24][25][26]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing chemical-resistant gloves, safety goggles, and a lab coat.[24][25][26]

-

Moisture Sensitivity: It reacts violently with water.[1][25] Ensure all glassware is dry and use anhydrous solvents.[1] Store in a tightly sealed container under an inert atmosphere.[24][25]

-

Incompatible Materials: Avoid contact with water, alcohols, amines, and strong bases.[24][25]

-

Spill and Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous waste according to local regulations.[26][27]

Conclusion

This compound is a reactive chemical intermediate that readily undergoes nucleophilic acyl substitution with water and alcohols. Its reactivity is characterized by rapid, exothermic reactions leading to the formation of 2-methylhexanoic acid and its corresponding esters, respectively. The steric hindrance from the 2-methyl group can modulate the reaction rates, particularly with sterically demanding alcohols. By understanding the underlying mechanisms and employing appropriate experimental techniques, such as the use of anhydrous conditions, controlled temperatures, and a non-nucleophilic base, researchers can effectively and safely utilize this compound in a variety of synthetic applications.

References

- Hu, Y., Wei, Y., & Wang, Q. (n.d.). Synthesis of Esters from Acyl Chlorides and Halide Under Solid-Liquid Phase Transfer Catalysis.

- Clark, J. (n.d.). preparation of esters. Chemguide.

- 2.8: Acid Halides for Ester Synthesis. (2021, May 22). Chemistry LibreTexts.

- Synthesizing an ester from an alcohol and acyl chloride - what solvent to use? (2013, November 27). ResearchGate.

- Safety and Handling of Acetoxyacetyl Chloride in Industrial Settings. (n.d.).

- 21.2 Nucleophilic Acyl Substitution Reactions. (2023, September 20). OpenStax.

- Kinetics of the Hydrolysis of Acyl Chlorides in Pure Water. (2025, August 6). ResearchGate.

- Acetyl chloride - SAFETY DATA SHEET. (2010, September 7).

- ICSC 0210 - ACETYL CHLORIDE. (n.d.). INCHEM.

- Organic Chemistry Revision Sheets Reaction Mechanism Notes. (n.d.).

- Emergency Response Plan for Acyl Chloride. (n.d.).

- Reactions of Acyl Chlorides with Water. (2023, January 22). Chemistry LibreTexts.

- Kinetics of Reactions of Acyl Chlorides. IV.1 Solvolysis of Acyl Halides in Dimethylformamide. (n.d.). Journal of the American Chemical Society.

- Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. (2023, January 22). Chemistry LibreTexts.

- Amines - NCERT. (n.d.).

- Reactions of Acyl Chlorides with Alcohols. (2023, January 22). Chemistry LibreTexts.

- reaction between acyl chlorides and alcohols - addition / elimination. (n.d.). Chemguide.

- Steric Hindrance in SN2 and SN1 Reactions. (n.d.). Chemistry Steps.

- Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. (2013, November 25). YouTube.

- reaction between acyl chlorides and water - addition / elimination. (n.d.). Chemguide.

- Reactions of Acid Chlorides (ROCl) with Nucleophiles. (n.d.). Chemistry Steps.

- Explaining the reaction between acyl chlorides and water - addition / elimination. (n.d.). Chemguide.

- Acid to Ester - Common Conditions. (n.d.).

- Esterification reactions of a carboxylic acid with an alcohol occur most rapidly with primary alcohols. Why is that exactly? (2019, June 15). Reddit.

- What is the increasing order of reactivity towards esterification: primary alcohol, secondary alcohol, tertiary alcohol? (2017, December 15). Quora.

- Batiha, M. A., Chizhova, E. A., & Batiha, M. M. (n.d.). Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions.

- Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. (n.d.). chemguide: CIE A level chemistry support.

- This compound | C7H13ClO | CID 3458543. (n.d.). PubChem.

- esterification - alcohols and carboxylic acids. (n.d.). Chemguide.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. This compound | C7H13ClO | CID 3458543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 21.2 Nucleophilic Acyl Substitution Reactions - Organic Chemistry | OpenStax [openstax.org]

- 4. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chemguideforcie.co.uk [chemguideforcie.co.uk]

- 9. chemistrystudent.com [chemistrystudent.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. asianpubs.org [asianpubs.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chemguide.co.uk [chemguide.co.uk]

- 19. chemguide.co.uk [chemguide.co.uk]

- 20. researchgate.net [researchgate.net]

- 21. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 22. reddit.com [reddit.com]

- 23. quora.com [quora.com]

- 24. nbinno.com [nbinno.com]

- 25. fishersci.com [fishersci.com]

- 26. ICSC 0210 - ACETYL CHLORIDE [inchem.org]

- 27. Emergency Response Plan for Acyl Chloride-Cangzhou Runliqing Chemical Fine Chemical Intermediates Expert [en.rlqhg.com]

A Comprehensive Technical Guide to the Procurement and Application of 2-Methylhexanoyl Chloride (97%) for Advanced Research

This guide provides researchers, scientists, and drug development professionals with an in-depth technical overview of 2-methylhexanoyl chloride (CAS No: 41693-47-4), focusing on its commercial sourcing, quality control, synthesis, and application as a reactive intermediate in organic and medicinal chemistry.

Introduction: The Chemical Utility of this compound